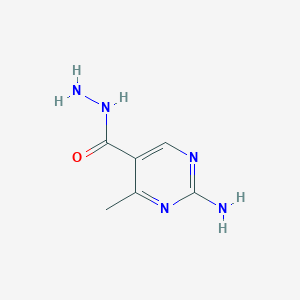![molecular formula C19H25N2NaO3S B1394479 3-((4'-アミノ-3,3',5,5'-テトラメチル-[1,1'-ビフェニル]-4-イル)アミノ)プロパン-1-スルホン酸ナトリウム CAS No. 102062-46-4](/img/structure/B1394479.png)
3-((4'-アミノ-3,3',5,5'-テトラメチル-[1,1'-ビフェニル]-4-イル)アミノ)プロパン-1-スルホン酸ナトリウム
概要
説明
Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate is a complex organic compound with the molecular formula C19H25N2NaO3S and a molecular weight of 384.5 g/mol. This compound is known for its unique structure, which includes a biphenyl core with multiple methyl groups and an amino group, making it a versatile molecule in various scientific applications.
科学的研究の応用
Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the development of fluorescent probes for protein detection and staining.
Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of surfactants and as an additive in various industrial processes.
作用機序
Target of Action
It’s known that similar compounds are often used in biochemical assays as substrates for enzyme reactions .
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme to produce a detectable color reaction .
Biochemical Pathways
Similar compounds are known to be involved in enzyme-catalyzed reactions in various biochemical pathways .
Pharmacokinetics
Similar compounds are usually slightly soluble in water .
Result of Action
Similar compounds are known to produce a color reaction when they interact with their target enzyme .
Action Environment
Similar compounds are known to be sensitive to light and humidity, and are usually stable under normal usage conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate typically involves multiple steps, starting with the preparation of the biphenyl core. The process includes:
Nitration and Reduction: The biphenyl core is nitrated to introduce nitro groups, which are then reduced to amino groups.
Sulfonation: The final step involves the sulfonation of the amino group to form the sulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols and amines can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .
類似化合物との比較
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine (TMB): A similar compound used as a substrate in enzyme-linked immunosorbent assays (ELISA) and other biochemical assays.
4,4’-Diamino-3,3’,5,5’-tetramethylbiphenyl: Another related compound with similar structural features but different functional groups.
Uniqueness
Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate is unique due to its sulfonate group, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
特性
IUPAC Name |
sodium;3-[4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylanilino]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S.Na/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24;/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBKFCDDANZFOP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)NCCCS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)
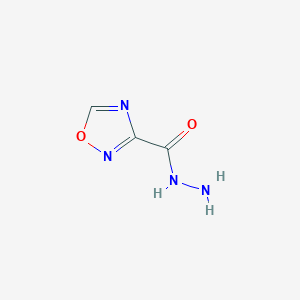
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol](/img/structure/B1394401.png)
![3-Acetyl-2,6,6-trimethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1394402.png)
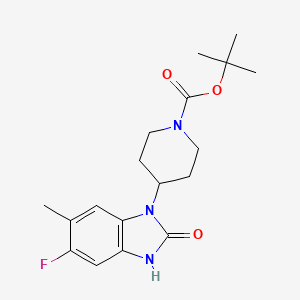
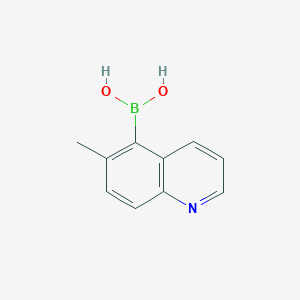
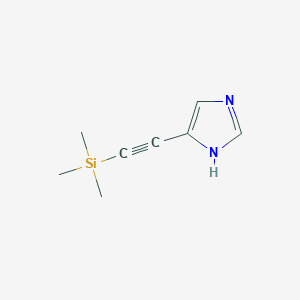
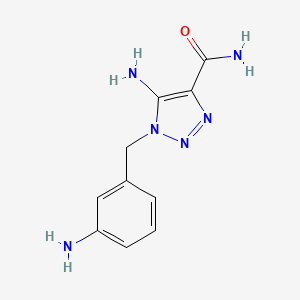
![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)
![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)

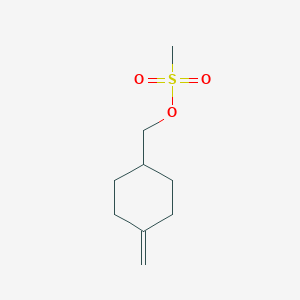
![3-[3-(Methanesulfonyloxy)phenyl]propanoic acid](/img/structure/B1394418.png)
